molecular formula C10H13N3 B1479860 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole CAS No. 2098091-13-3

1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole

Cat. No. B1479860
CAS RN: 2098091-13-3
M. Wt: 175.23 g/mol
InChI Key: KVNTWHXGCPZLEG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of pyrazole derivatives, such as “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole”, often involves the use of α,β-ethylenic ketones and phenylhydrazine . The reaction typically takes place in acetic acid and in the presence of iodine . The yield of the corresponding pyrazole is usually good .


Molecular Structure Analysis

Pyrazoles, including “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole”, are a class of five-membered heterocycles derived from the parent pyrazole, an aromatic azole with a molecular formula of C3H4N2 . They exhibit tautomerism, a phenomenon that may influence their reactivity . This can have an impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .


Chemical Reactions Analysis

Pyrazoles are known as versatile scaffolds in organic synthesis and medicinal chemistry . They are often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . The reactivity of pyrazoles, such as “1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole”, can be influenced by their tautomeric and conformational preferences .

Scientific Research Applications

Antituberculosis Activity

Pyrazole derivatives have been identified as potent antituberculosis agents. The structural motif of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole can be tailored to interact with mycobacterial enzymes, inhibiting the growth of Mycobacterium tuberculosis. This application is crucial given the rising incidence of tuberculosis and the need for new therapeutic agents .

Antimicrobial Properties

Research has shown that pyrazole compounds exhibit significant antimicrobial activity. The imidazo[1,2-b]pyrazole moiety can be functionalized to target specific bacterial strains, offering a pathway for the development of new antibiotics, especially in the face of increasing antibiotic resistance .

Antifungal Uses

Similar to their antimicrobial properties, certain pyrazole derivatives are effective against fungal pathogens. The compound could be synthesized into antifungal agents that target plant or human pathogens, providing an alternative to current antifungal medications .

Anti-inflammatory Applications

The anti-inflammatory potential of pyrazole derivatives is well-documented. They can be designed to inhibit the production of pro-inflammatory cytokines, offering therapeutic benefits for conditions such as arthritis and other inflammatory diseases .

Anticancer Therapeutics

Pyrazole derivatives have been explored for their anticancer activities. The structural framework of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole allows for interaction with various cancer cell lines, potentially leading to the development of novel oncology treatments .

Antidiabetic Effects

The pyrazole core is also associated with antidiabetic effects. By modulating enzymes involved in glucose metabolism, derivatives of this compound could be used to manage diabetes mellitus, contributing to the range of available antidiabetic drugs .

Agrochemical Applications

In agriculture, pyrazole derivatives serve as the basis for developing herbicides, insecticides, and fungicides. The unique properties of 1-(cyclopropylmethyl)-6-methyl-1H-imidazo[1,2-b]pyrazole could be harnessed to create compounds that protect crops from pests and diseases .

Coordination Chemistry and Organometallic Chemistry

This compound can act as a ligand in coordination chemistry, forming complexes with various metals. These complexes have applications in catalysis, materials science, and the synthesis of organometallic compounds with industrial and research significance .

properties

IUPAC Name

1-(cyclopropylmethyl)-6-methylimidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3/c1-8-6-10-12(7-9-2-3-9)4-5-13(10)11-8/h4-6,9H,2-3,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVNTWHXGCPZLEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN(C2=C1)CC3CC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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